molecular formula C5H5NO2 B182610 Pyridine-3,5-diol CAS No. 3543-02-0

Pyridine-3,5-diol

Cat. No.: B182610
CAS No.: 3543-02-0
M. Wt: 111.1 g/mol
InChI Key: DSNXVCDIWGFMOI-UHFFFAOYSA-N
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Description

Pyridine-3,5-diol, also known as 3,5-dihydroxypyridine, is an organic compound with the molecular formula C5H5NO2. It is a white crystalline solid that is soluble in water and alcohols but has low solubility in non-polar solvents. This compound is characterized by the presence of two hydroxyl groups attached to the pyridine ring at the 3 and 5 positions, making it a dihydroxylated derivative of pyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3,5-diol can be synthesized through various methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of 3,5-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the hydroxylation of pyridine using whole cells of Burkholderia sp. MAK1, which can regioselectively introduce hydroxyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves multi-step chemical synthesis. One method includes the high-temperature oxidation of nitrobenzene or resorcinol to obtain 3,5-dihydroxypyridine, which is then converted to this compound through further chemical reactions .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Pyridine-2,4-diol: Similar to pyridine-3,5-diol but with hydroxyl groups at the 2 and 4 positions.

    Pyridine-2,6-diol: Hydroxyl groups at the 2 and 6 positions.

    Pyridine-3,4-diol: Hydroxyl groups at the 3 and 4 positions.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. The positioning of the hydroxyl groups allows for unique hydrogen bonding and coordination chemistry, making it valuable in various applications .

Properties

IUPAC Name

pyridine-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-1-5(8)3-6-2-4/h1-3,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNXVCDIWGFMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188911
Record name Pyridine-3,5-diol
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3543-02-0
Record name 3,5-Pyridinediol
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Record name Pyridine-3,5-diol
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Record name Pyridine-3,5-diol
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Record name Pyridine-3,5-diol
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Record name Pyridine-3,5-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: One interesting synthetic route for 3,5-Dihydroxypyridine starts with a carbohydrate like D-galactose. [, ] Instead of forming the expected azasugar, the reaction undergoes an unusual three-step sequence:

  • Unexpected double elimination leading to the aromatic 3,5-Dihydroxypyridine structure. []

A: Research indicates that 3,5-Dihydroxypyridine derivatives, particularly those with modifications at the C2 position, show promise in addressing conditions involving Matrix Metalloproteinases (MMPs) and the Epidermal Growth Factor (EGF) pathway. [] For example, a derivative with a C2-substituted tetradecyloxy chain (TD-2) exhibited the following effects:

  • Inhibition of Gelatinases: TD-2 inhibited the activity and reduced the RNA expression of gelatinases, suggesting potential applications in managing diseases associated with aberrant MMP activity, such as cancer. []
  • EGF Pathway Modulation: TD-2 also demonstrated inhibitory effects on Akt, a key component of the EGF signaling cascade, which is often dysregulated in cancer cells. [] This suggests potential for targeting oncogenic signaling.

A: Computational molecular docking studies suggest that a derivative of 3,5-Dihydroxypyridine, specifically 2-(3,4-dihydroxyphenyl)8a H-pyrano[2,3-c]pyridine-3,5-diol, might interact with SspB, a virulence factor of the oral pathogen Streptococcus gordonii. [] Inhibition of SspB could potentially disrupt bacterial adhesion and biofilm formation, leading to new strategies for managing dental plaque and associated oral diseases. []

ANone: Researchers are utilizing a variety of techniques to understand the properties and potential of 3,5-Dihydroxypyridine and its analogs. Some of these include:

  • In silico Molecular Docking: This computational approach is used to predict the binding interactions of 3,5-Dihydroxypyridine derivatives with target proteins, such as SspB. []
  • Cell-Based Assays: The effects of 3,5-Dihydroxypyridine derivatives on cell viability, gene expression (e.g., MMPs), and signaling pathways (e.g., EGF pathway) can be investigated using cell culture models. []
  • Physicochemical Studies: Techniques like alkaline fusion and analysis of the resulting products are used to characterize the properties of 3,5-Dihydroxypyridine and its derivatives. []

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